molecular formula C17H19NO2 B3983046 N-(3-methoxyphenyl)-3-phenylbutanamide

N-(3-methoxyphenyl)-3-phenylbutanamide

Cat. No.: B3983046
M. Wt: 269.34 g/mol
InChI Key: VGOCZGSMTCPPJL-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-3-phenylbutanamide (CAS: 920317-85-7) is a synthetic amide derivative characterized by a butanamide backbone substituted with a 3-methoxyphenyl group and a phenyl moiety at the third carbon. Its molecular formula is C₁₈H₂₁NO₂, with a molecular weight of 283.37 g/mol.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(14-7-4-3-5-8-14)11-17(19)18-15-9-6-10-16(12-15)20-2/h3-10,12-13H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOCZGSMTCPPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC(=CC=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-phenylbutanamide typically involves the reaction of 3-methoxybenzoyl chloride with 3-phenylbutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-methoxyphenyl)-3-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-phenylbutanamide involves its interaction with specific molecular targets in the body. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares N-(3-methoxyphenyl)-3-phenylbutanamide with structurally related compounds, focusing on substituent effects, core modifications, and biological activity.

Substituent Variations on the Phenyl Ring
Compound Name Substituent Position/Type Core Structure Key Biological Activity/Data Reference
This compound 3-methoxy, phenyl at C3 Butanamide Structural analog of angiogenesis inhibitors
N-(3-Methylphenyl)-2-phenylbutanamide 3-methyl, phenyl at C2 Butanamide No direct activity data reported
(E)-3-(3-Methoxyphenyl)-N-(2-(2-methylindol-1-yl)ethyl)acrylamide 3-methoxy, acrylamide core Acrylamide EP2 receptor antagonist; meta-methoxy enhances potency vs. para-substituted analogs
(2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide 3-methoxy, hydrazine-thioamide Hydrazinecarbothioamide IC₅₀ = 17.44 µM (HER-2+ breast cancer cells)

Key Observations :

  • Methoxy Position : The 3-methoxy group (meta) is associated with enhanced biological activity in multiple analogs. For example, compound 6r (3-methoxyphenyl acrylamide) showed superior EP2 antagonism compared to its para-substituted counterpart 6q . Similarly, the 3-methoxyphenyl hydrazinecarbothioamide (12 ) exhibited potent HER-2 inhibition, outperforming 5-fluorouracil .
  • Methyl vs. Methoxy : Substitution with methyl (e.g., N-(3-methylphenyl)-2-phenylbutanamide) likely reduces polarity and metabolic stability compared to methoxy derivatives, though activity data are lacking .
Core Structure Modifications
Compound Name Core Structure Key Feature Activity/Application Reference
This compound Butanamide Flexible aliphatic chain Structural similarity to angiogenesis inhibitors
N-(3-Methoxyphenyl)-4-methyl-2-(2-propylpyridinyl)thiazole-5-carboxamide Thiazole-carboxamide Rigid heterocyclic core Antiangiogenic activity (comparable to Vandetanib)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole-acetamide Electron-withdrawing trifluoromethyl Likely improved receptor binding affinity

Key Observations :

  • Rigid vs. Flexible Cores : Thiazole and benzothiazole cores (e.g., compound 3k ) introduce rigidity, enhancing target binding and pharmacokinetic properties compared to flexible butanamide derivatives .
  • Electron-Withdrawing Groups : Trifluoromethyl substitutions (e.g., in benzothiazole-acetamide derivatives) may enhance metabolic stability and lipophilicity, critical for CNS-targeting agents .

Structure-Activity Relationship (SAR) Analysis

Methoxy Position : Meta-substitution on the phenyl ring consistently correlates with higher potency in cancer and angiogenesis models (e.g., 3k and 12 ) .

Amide Backbone : Butanamide derivatives offer synthetic versatility but may lack the target specificity of heterocyclic cores (e.g., thiazole in 3k ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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